

Strategies to mitigate the development of DSM265 resistance

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Compound of Interest

Compound Name: DSM265

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Technical Support Center: Mitigating DSM265 Resistance

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the development of resistance to **DSM265**, a selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to **DSM265**?

The primary mechanism of resistance to **DSM265** is the acquisition of point mutations in the gene encoding its target enzyme, dihydroorotate dehydrogenase (PfDHODH).^{[1][2][3][4][5]} These mutations typically occur within or near the **DSM265** binding site on the enzyme.^{[1][2][3][4]}

Q2: Which specific mutations in PfDHODH are known to confer resistance to **DSM265**?

Several mutations in PfDHODH have been identified through in vitro selection studies and in clinical isolates that confer resistance to **DSM265**. These include C276F, C276Y, G181C, L531F, R265G, and E182D.^{[3][5]} The C276F mutation has been observed in a clinical study.^{[1][3]}

Q3: How do these mutations affect the efficacy of **DSM265**?

These mutations reduce the binding affinity of **DSM265** to the PfDHODH enzyme.[1][2][3] This decreased binding affinity leads to a higher concentration of the drug being required to inhibit the enzyme and, consequently, the parasite's growth. This is observed as an increase in the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values.

Q4: Are **DSM265**-resistant parasites cross-resistant to other antimalarials?

Parasites with mutations in PfDHODH that confer resistance to **DSM265** have been shown to retain full sensitivity to other classes of antimalarials, such as atovaquone and artemisinin.[1][3][4][5] This highlights the potential for using combination therapies to treat infections with **DSM265**-resistant parasites.

Q5: What is the most promising strategy to mitigate the development of **DSM265** resistance?

The most effective strategy to mitigate the emergence and spread of **DSM265** resistance is the use of combination therapy.[1][2][6] Combining **DSM265** with another antimalarial agent that has a different mechanism of action makes it statistically less likely for a parasite to simultaneously develop resistance to both drugs.

Q6: Which drugs are being explored as combination partners for **DSM265**?

One of the promising combination partners for **DSM265** is OZ439 (artefenomel).[7][8] Clinical studies have investigated the safety and efficacy of this combination.[7][8][9] Modeling studies suggest that a combination of 800 mg of OZ439 with 450 mg of **DSM265** could achieve high cure rates.[7][8]

Troubleshooting Guides

Issue 1: Decreased in vitro susceptibility to **DSM265** observed in parasite cultures.

Possible Cause:

- Emergence of spontaneous resistance in the parasite culture due to prolonged drug pressure.

- Contamination of the culture with a resistant parasite strain.

Troubleshooting Steps:

- Sequence the PfDHODH gene: Isolate genomic DNA from the parasite culture and sequence the PfDHODH gene to check for known resistance-conferring mutations (e.g., C276F, G181C, etc.).
- Perform clonal dilution: Isolate single parasites by limiting dilution to establish clonal lines. Test the **DSM265** susceptibility of individual clones to confirm a resistant phenotype and rule out a mixed population.
- Review culture and drug pressure protocols: Ensure that the drug concentration used for selection is appropriate and that the culture is not being maintained under continuous, sublethal pressure for extended periods, which can favor the selection of resistant mutants.

Issue 2: Recrudescence of parasitemia in an in vivo model after treatment with **DSM265** monotherapy.

Possible Cause:

- Selection of pre-existing resistant parasites.
- De novo emergence of a resistant mutant during treatment.

Troubleshooting Steps:

- Genotype the recrudescence parasites: Collect parasites from the recrudescence infection and sequence the PfDHODH gene to identify any resistance mutations.
- Evaluate combination therapy: In subsequent experiments, treat infected animals with **DSM265** in combination with a partner drug with a different mechanism of action (e.g., OZ439).
- Assess fitness of resistant parasites: If a resistant mutant is isolated, its fitness can be compared to the wild-type parent strain in competitive growth experiments to understand the likelihood of its transmission and spread.[\[10\]](#)

Data Presentation

Table 1: In Vitro Efficacy of **DSM265** Against Wild-Type and Mutant *P. falciparum* Lines

Parasite Line	PfDHODH Mutation	Fold Increase in EC ₅₀ /IC ₅₀ (compared to Wild-Type)	Reference
Dd2	Wild-Type	-	[3]
Dd2-C276F	C276F	~75-fold	[3]
Dd2-C276Y	C276Y	~25-fold	[3]
Dd2-G181C	G181C	>200-fold	[3]
Dd2-L531F	L531F	~10-fold	[3]
Dd2-R265G	R265G	~15-fold	[3]
Dd2-E182D	E182D	~20-fold	[3]

Experimental Protocols

In Vitro Susceptibility Testing (SYBR Green I-based Assay)

This protocol is adapted from standard *P. falciparum* drug susceptibility assays.

Materials:

- Asynchronous *P. falciparum* cultures (e.g., Dd2 strain) at ~0.5% parasitemia and 2% hematocrit.
- Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
- DSM265** stock solution (in DMSO).

- 96-well black, clear-bottom microplates.
- SYBR Green I lysis buffer.
- Fluorescence plate reader.

Methodology:

- Prepare serial dilutions of **DSM265** in complete medium in a 96-well plate. Include drug-free wells as a negative control and uninfected red blood cells as a background control.
- Add the parasite culture to each well.
- Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
- After incubation, freeze the plate at -80°C to lyse the red blood cells.
- Thaw the plate and add SYBR Green I lysis buffer to each well.
- Incubate in the dark at room temperature for 1 hour.
- Read the fluorescence using a plate reader (excitation: 485 nm, emission: 530 nm).
- Calculate EC₅₀ values by fitting the data to a sigmoidal dose-response curve using appropriate software.

Generation of Resistant Lines using CRISPR/Cas9

This protocol provides a general workflow for introducing point mutations into the PfDHODH gene.

Materials:

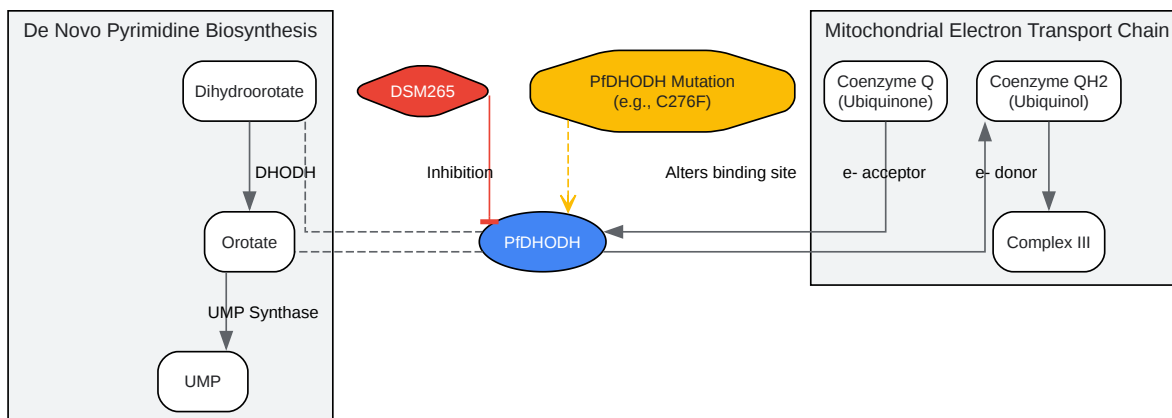
- pUF1-Cas9 plasmid.
- pL6-sgRNA plasmid.

- Donor DNA template containing the desired mutation and silent mutations to prevent Cas9 re-cleavage.
- *P. falciparum* 3D7 or other suitable strain.
- Transfection buffer (e.g., Cytomix).
- Electroporator.
- Drug for selection of transfected parasites (e.g., blasticidin).

Methodology:

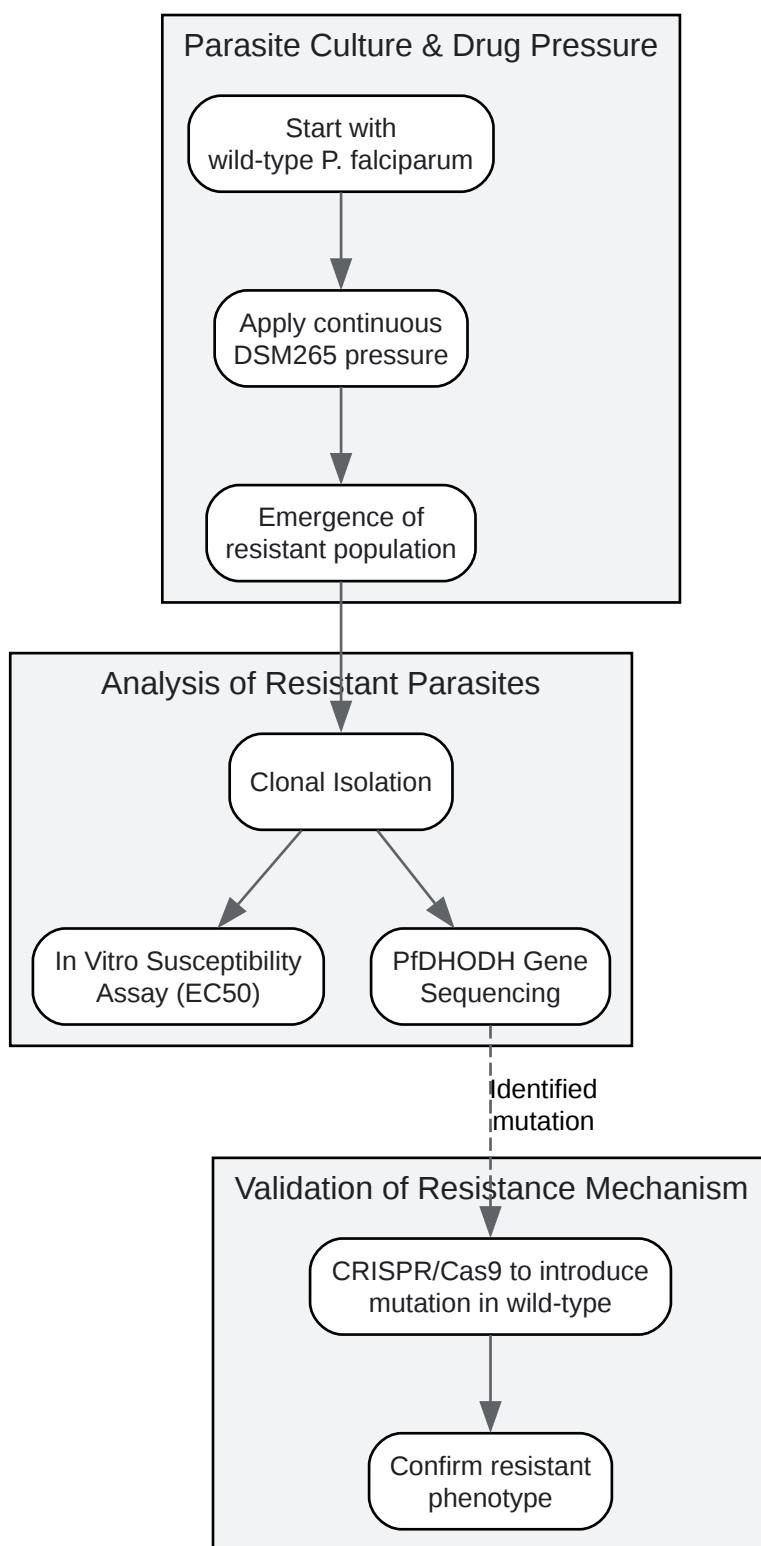
- Design sgRNA: Design a single guide RNA targeting a region close to the desired mutation site in the PfDHODH gene.
- Construct Plasmids: Clone the sgRNA into the pL6 plasmid. Synthesize the donor DNA template with homology arms flanking the mutation site.
- Transfection: Co-transfect ring-stage parasites with the Cas9-expressing plasmid, the sgRNA-expressing plasmid, and the donor DNA template via electroporation.
- Selection: Apply drug pressure to select for parasites that have taken up the plasmids.
- Clonal Selection: After successful selection, perform limiting dilution to isolate clonal parasite lines.
- Verification: Screen the clonal lines by PCR and Sanger sequencing to confirm the introduction of the desired mutation in the PfDHODH gene.

Visualizations



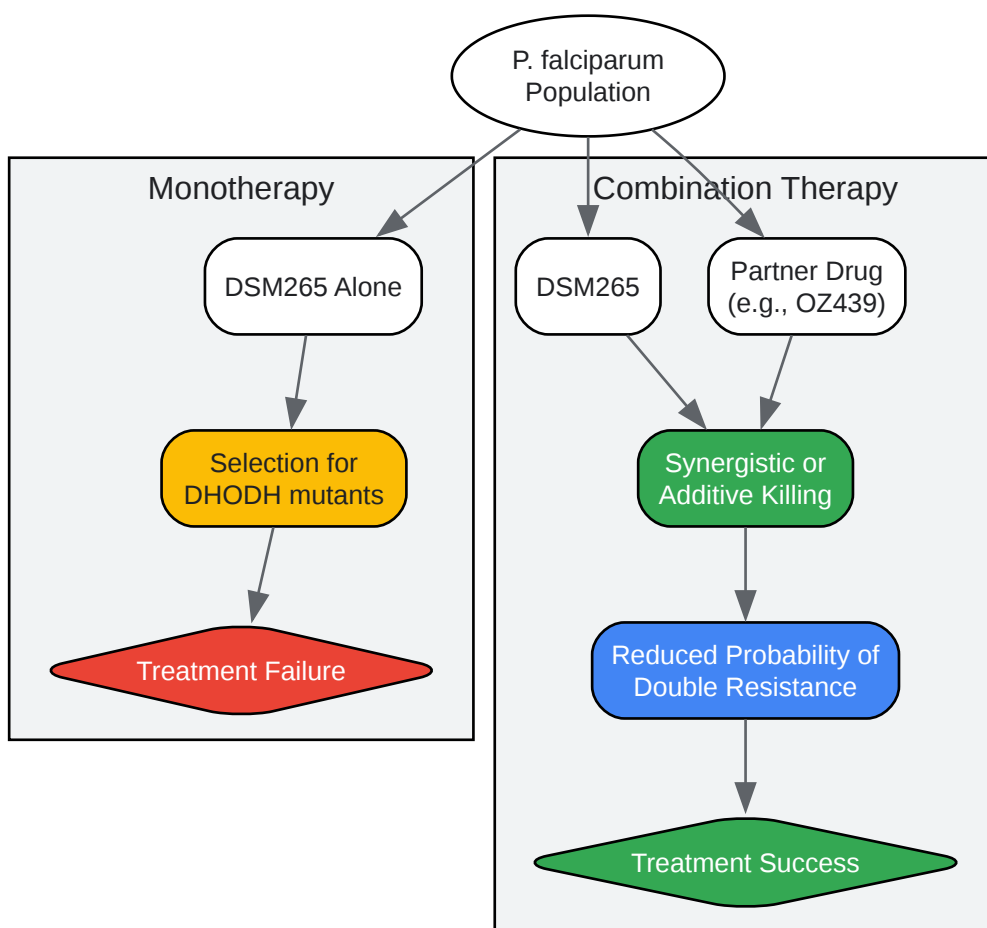
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Caption: PfDHODH pathway and **DSM265** inhibition.



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Caption: Workflow for selecting and characterizing **DSM265** resistance.



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Caption: Logic of combination therapy to mitigate resistance.

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